1H-Imidazole-1-carbonitrile

Catalog No.
S607655
CAS No.
36289-36-8
M.F
C4H3N3
M. Wt
93.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-carbonitrile

CAS Number

36289-36-8

Product Name

1H-Imidazole-1-carbonitrile

IUPAC Name

imidazole-1-carbonitrile

Molecular Formula

C4H3N3

Molecular Weight

93.09 g/mol

InChI

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H

InChI Key

SLPWXZZHNSOZPX-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C#N

Synonyms

1H-Imidazole-1-carbonitrile; 1-Cyano-1H-imidazole; N-Cyanoimidazole;

Canonical SMILES

C1=CN(C=N1)C#N

Organic Synthesis

H-Imidazole-1-carbonitrile is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements. This specific compound possesses a five-membered aromatic ring containing two nitrogen atoms and one carbon atom, with a nitrile group (C≡N) attached to one of the nitrogen atoms in the ring.

Due to its structure and properties, 1H-Imidazole-1-carbonitrile can serve as a versatile building block in organic synthesis. Researchers have employed it in the synthesis of various complex molecules, including:

  • Pharmaceuticals: Imidazole derivatives are known for their diverse biological activities. 1H-Imidazole-1-carbonitrile can act as a starting material for the synthesis of new potential drug candidates. For instance, a study describes its use in the synthesis of novel imidazo[1,2-a]pyridine derivatives with potential anticonvulsant activity [].
  • Functional Materials: The unique properties of heterocyclic aromatic compounds make them valuable components in functional materials. Researchers have explored the use of 1H-Imidazole-1-carbonitrile in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity [].

Coordination Chemistry

1H-Imidazole-1-carbonitrile can also serve as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom, forming coordination complexes. The nitrogen atoms in the imidazole ring can form stable bonds with various metals, making 1H-Imidazole-1-carbonitrile a valuable tool for studying metal-ligand interactions and their potential applications in diverse fields such as catalysis and materials science [].

1H-Imidazole-1-carbonitrile is a heterocyclic organic compound characterized by its imidazole ring, which is a five-membered structure containing two nitrogen atoms at non-adjacent positions. The chemical formula for 1H-imidazole-1-carbonitrile is C₄H₃N₃, and it features a cyano group (-C≡N) attached to the first carbon of the imidazole ring. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties and reactivity.

, primarily due to the reactivity of the cyano group. Some significant reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Cyclization Reactions: It can react with aldehydes or ketones to form more complex cyclic structures.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, resulting in the formation of imidazole derivatives.

Research indicates that 1H-imidazole-1-carbonitrile exhibits various biological activities. Its structural similarity to histidine allows it to interact with biological systems effectively. It has been studied for:

  • Antimicrobial Properties: Compounds containing imidazole rings often show activity against bacteria and fungi.
  • Anticancer Activity: Some derivatives of imidazole have demonstrated cytotoxic effects on cancer cells, suggesting potential use in cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Several methods exist for synthesizing 1H-imidazole-1-carbonitrile:

  • Cyclization of Amino Acids: Starting from amino acids or their derivatives, cyclization can yield imidazole compounds.
  • Cyanation Reactions: Imidazoles can be treated with cyanogen bromide or potassium cyanide to introduce the cyano group effectively.
  • One-Pot Synthesis: Recent advancements have led to efficient one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving yield and reducing waste .

1H-Imidazole-1-carbonitrile has several applications across various fields:

  • Pharmaceuticals: It serves as a building block for developing drugs, particularly those targeting infectious diseases and cancer.
  • Agricultural Chemicals: Its derivatives are explored for use as fungicides and herbicides.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Studies have shown that 1H-imidazole-1-carbonitrile interacts with various biological targets, including enzymes and receptors. These interactions often involve hydrogen bonding and coordination with metal ions, which are crucial for its biological activity. Research indicates that the presence of the cyano group can enhance binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Several compounds share structural similarities with 1H-imidazole-1-carbonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
ImidazoleFive-membered ringBasicity and hydrogen bonding capabilities
2-MethylimidazoleMethyl-substitutedEnhanced solubility and biological activity
1H-PyrazoleFive-membered ringDifferent nitrogen positioning affects reactivity
BenzimidazoleFused aromatic ringIncreased stability and potential drug activity
4-HydroxyimidazoleHydroxy-substitutedIncreased polarity and possible bioactivity

Uniqueness of 1H-Imidazole-1-carbonitrile

The presence of the cyano group distinguishes 1H-imidazole-1-carbonitrile from other imidazoles, providing unique reactivity patterns and enhanced biological activities. Its ability to participate in diverse

XLogP3

0.2

UNII

S26K6QWG5X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

36289-36-8

Wikipedia

1-cyanoimidazole

Dates

Modify: 2023-08-15
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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